molecular formula C10H18O2 B13794477 5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one

5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one

Cat. No.: B13794477
M. Wt: 170.25 g/mol
InChI Key: RBXRHMLPBUCXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one is an organic compound with a unique structure that includes a hydroxymethyl group and a propan-2-yl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde and isopropyl alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving dehydration and reduction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of catalysts, such as acid or base catalysts, can enhance the reaction rate and selectivity. Additionally, solvent systems like water-dimethyl carbonate biphasic systems have been explored for efficient production and recovery of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(Carboxymethyl)-2-propan-2-ylcyclohexan-1-one.

    Reduction: Formation of 5-(Hydroxymethyl)-2-propan-2-ylcyclohexanol.

    Substitution: Formation of various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to interact with cell membranes, potentially altering membrane fluidity and function .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H18O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-9,11H,3-6H2,1-2H3

InChI Key

RBXRHMLPBUCXEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1=O)CO

Origin of Product

United States

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